molecular formula C14H19NO B1666903 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one CAS No. 13415-82-2

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one

Cat. No. B1666903
CAS RN: 13415-82-2
M. Wt: 217.31 g/mol
InChI Key: GSESDIFGJCCBHN-UHFFFAOYSA-N

Description

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one is a synthetic cathinone . It has been described as an off-white solid, a white powder, and a crystalline solid . It is an analog of α-PVP, where the alkyl chain is elongated .

Scientific Research Applications

Toxicometabolomics

  • Study on HepaRG Cells: Research involving 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, also known as α-pyrrolidinobutiophenone (α-PBP), conducted using HepaRG cells, revealed insights into its toxicometabolomics. The study identified significant features in cell media, leading to the detection of several metabolites and amino acid adducts. It also indicated potential hepatotoxic effects due to an increase in N-methylnicotinamide after exposure to α-PBP (Manier et al., 2020).

Identification in Illicit Drug Products

  • Identification in Illicit Products: A study identified and characterized various analogs of α-PBT and α-PVT, structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, in illicit drug products. The research provided analytical data useful for the identification of thienyl derivatives of cathinone analogs (Doi et al., 2015).

Analytical Characterization

  • Analytical Characterization of Derivatives: Analytical characterization of cathinones and N-pyrrolidinyl-substituted amphetamines, structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, was performed using techniques like UHPLC-QTOF-MS and GC-Orbitrap-MS. This research aids in the structural elucidation of new psychoactive substances (Liu et al., 2022).

Synthesis Methods

  • One-Pot Route for Analogues: A study reported a novel synthesis method for 1-aryl-4-(arylamino)butan-1-one derivatives, which can be considered analogs of 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, by treating 1-N-phenyl-2-pyrrolidinone with RMgX (Raj & Huq, 2009).

Metabolic Pathways and Excretion

  • Study on Human Metabolism: Research on the urinary excretion and metabolism of α-pyrrolidinophenone derivatives, including 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, provided insights into their metabolic pathways in humans. The study highlighted significant differences in metabolism based on the alkyl chain length of the parent molecule (Shima et al., 2015).

Catalysis and Chemical Reactions

  • Nickel-Catalysed Reactions: A study explored the regio- and enantioselectivity in nickel-catalysed cross-coupling reactions involving substrates structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one. This research is significant for understanding asymmetric synthesis in organic chemistry (Nagel & Nedden, 1998).

Pharmaceutical and Biological Studies

  • Antimicrobial and Anticancer Activities: Derivatives of 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies provide insights into the potential pharmaceutical applications of these compounds (Rathinamanivannan et al., 2019).

Crystal Structure Analysis

  • Crystal Structure of Derivatives: The crystal structure of spiro derivatives structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one was analyzed, providing valuable information about the molecular conformation and intermolecular interactions (Thinagar et al., 2000).

properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESDIFGJCCBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016919
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one

CAS RN

13415-82-2
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13415-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-PBP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-PYRROLIDINOBUTIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4B3AXV4I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SK Manier, L Wagmann, V Flockerzi, MR Meyer - Archives of Toxicology, 2020 - Springer
Toxicometabolomics, essentially applying metabolomics to toxicology of endogenous compounds such as drugs of abuse or new psychoactive substances (NPS), can be investigated …
Number of citations: 18 link.springer.com
R Kikura-Hanajiri, N Uchiyama, M Kawamura… - Forensic Toxicology, 2013 - Springer
The changes in the prevalence of designer drugs and their legal status in Japan were investigated on the basis of the analyses of 686 different products containing synthetic …
Number of citations: 102 link.springer.com
HGSBS Cirıaco, CRQAM Joao, RC Oliveira… - 2015 - academia.edu
The rapidly growing problem of new psychoactive substances (NPS) makes the time management for international control a real challenge, with the traditional detection methods …
Number of citations: 0 www.academia.edu
P Kavanagh, M Gofenberg, V Shevyrin… - Drug Testing and …, 2020 - Wiley Online Library
Cathinone derivatives are one of the more prominent groups of new psychoactive substances in terms of the number of forensic case reports and the variety of chemical structures …
H Gaspar, S Bronze, S Ciríaco, CR Queirós… - Forensic science …, 2015 - Elsevier
The rapidly growing problem of new psychoactive substances (NPS) makes the time management for international control a real challenge, with the traditional detection methods …
Number of citations: 19 www.sciencedirect.com
E Fornal - Rapid Communications in Mass Spectrometry, 2013 - Wiley Online Library
RATIONALE Modification of the even‐electron rule for fragmentation reactions of protonated molecules (even electron ions) may be necessary to interpret the liquid chromatography/…
E Fornal - Drug Testing and Analysis, 2014 - Wiley Online Library
The collision‐induced dissociation (CID) pathways of electrospray‐generated protonated cathinones were examined to help elucidate the structures of new cathinone‐based designer …
H Gaspar, S Bronze, C Oliveira, BL Victor… - Forensic science …, 2018 - Elsevier
The emergence of potentially dangerous new psychoactive substances (NPS) imposes enormous challenges on forensic laboratories regarding their rapid and unambiguous …
Number of citations: 33 www.sciencedirect.com
MH Baumann, HM Walters, M Niello… - … , Clinical, Forensic and …, 2018 - Springer
Synthetic cathinones are derivatives of the naturally occurring compound cathinone, the main psychoactive ingredient in the khat plant Catha edulis. Cathinone is the β-keto analog of …
Number of citations: 87 link.springer.com
F Reniero, PVJ Lobo… - EUR-Scientific …, 2014 - publications.jrc.ec.europa.eu
Implementation of the REGULATION OF THE EUROPEAN PARLIAMENT AND OF THE COUNCIL on new psychoactive substances within the context of legislative controls on the illicit …
Number of citations: 7 publications.jrc.ec.europa.eu

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